molecular formula C8H9NO3 B1602030 Ethyl 3-hydroxypicolinate CAS No. 73406-50-5

Ethyl 3-hydroxypicolinate

Cat. No.: B1602030
CAS No.: 73406-50-5
M. Wt: 167.16 g/mol
InChI Key: NNYREQBXDUEBDD-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Ethyl 3-hydroxypicolinate is a chemical compound with the molecular formula C8H9NO3 . The primary targets of this compound are currently unknown. This is an area of ongoing research, and more studies are needed to identify its specific targets and their roles in biological systems.

Biochemical Pathways

It’s worth noting that 3-hydroxypicolinic acid, a related compound, is an important pyridine building block of bacterial secondary metabolites . The enzymatic mechanism underlying the biosynthesis of 3-Hydroxypicolinic acid has been elucidated , which might provide some clues about the potential pathways affected by this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxypicolinate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxypicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Another method involves the reaction of 3-hydroxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction also requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxypicolinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-hydroxypicolinate can be compared with other similar compounds such as:

    Ethyl 2-hydroxypicolinate: Similar structure but with the hydroxyl group at the 2-position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-aminopicolinate: Similar structure but with an amino group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7-6(10)4-3-5-9-7/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYREQBXDUEBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567927
Record name Ethyl 3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73406-50-5
Record name Ethyl 3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73406-50-5
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Synthesis routes and methods I

Procedure details

3-Hydroxypicolinic acid (12.5 g, 900 mmol) was suspended in a mixture of ethanol (300 ml) and benzene (100 ml). Sulfuric acid (5 ml) was added and the reaction mixture was heated at reflux with azeotropic removal of water via Dean Stark trap. After the reaction was complete, the organics were removed in vacuo. The residue was dissolved in water, basified with sodium carbonate and extracted with ethyl acetate. The ethyl acetate layer was dried over magnesium sulfate, concentrated in vacuo to give ethyl 3-hydroxypicolinate (15 g).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 5.0 g (36 mmol) of 3-hydroxylpicolinic acid in 120 mL ethanol and 40 ml benzene was added 2.0 ml of 98% sulfuric acid. The reaction was refluxed for 40 h. After the solvents were evaporated, the residue was dissolved in 100 ml of water, neutralized with saturated sodium bicarbonate solution and extracted with dichloromethane 3 times. The combined organics were dried over magnesium sulfate, filtered and evaporated in vacuo to afford 3.5 g (58% yield) of the title compound as a brown residue that was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
58%

Synthesis routes and methods III

Procedure details

3-Hydroxy-picolinic acid (15.6 g, 42.1 mmol), ethanol (360 mL), benzene (100 mL) and 98% sulfuric acid (6 mL) were heated under reflux for 40 h. After evaporation of the ethanol and benzene, the residue was dissolved in water, neutralized with sodium bicarbonate, and extracted with chloroform. The organic layer was dried (MgSO4), filtered, and then the solvent was evaporated to give ethyl 3-hydroxy-picolinate as a brown oily residue (11.0 g).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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